4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl
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Description
4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride (4-PBT-HCl) is a synthetic organic compound belonging to the class of piperazine derivatives. It is a colorless solid with a molecular weight of 302.85 g/mol. 4-PBT-HCl is a versatile compound that has been used in various scientific research applications. It has been employed in the synthesis of new piperazine derivatives, as a ligand in metal complexes, and as an inhibitor of various enzymes. It has also been used in the study of the pharmacological properties of various drugs.
Scientific Research Applications
Crystallography and Structural Analysis
The study by Faizi et al. (2016) on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, reveals the conformation of molecules in the crystal and provides insights into the structural characteristics of benzoic acid derivatives. The piperazine ring adopts a chair conformation, and the dihedral angles between the piperazine ring and the benzene ring are detailed, offering a basis for understanding the spatial arrangement of similar compounds (Md. Serajul Haque Faizi, Musheer Ahmad, Irina A. Golenya, 2016).
Heterocyclic Synthesis
Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity with nitrogen nucleophiles to yield various heterocyclic derivatives. This research highlights the versatility of benzo[b]thiophene derivatives in synthesizing a broad range of heterocyclic compounds, which can be foundational for developing new chemical entities with potential biological activities (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004).
properties
IUPAC Name |
4-piperazin-1-yl-1-benzothiophene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S.ClH/c16-13(17)12-8-9-10(2-1-3-11(9)18-12)15-6-4-14-5-7-15;/h1-3,8,14H,4-7H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIYAXTRXKSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(SC3=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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